

Application Notes and Protocols for GW806742X in In Vitro Assays

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Compound of Interest

Compound Name: GW806742X

Cat. No.: B15602790

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Introduction

GW806742X is a potent, ATP-mimetic small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It effectively inhibits necroptosis by binding to the pseudokinase domain of MLKL and angiogenesis by targeting VEGFR2.[1][2] These application notes provide detailed protocols for utilizing **GW806742X** in common in vitro assays to study these critical cellular pathways.

Mechanism of Action

GW806742X exerts its biological effects through two primary mechanisms:

- **Inhibition of Necroptosis:** Necroptosis is a form of programmed cell death executed by MLKL. Upon activation by RIPK3, MLKL translocates to the plasma membrane, leading to cell lysis. **GW806742X** binds to the nucleotide-binding site within the pseudokinase domain of MLKL, retarding its membrane translocation and thereby preventing necroptotic cell death.[2]
- **Inhibition of Angiogenesis:** Angiogenesis, the formation of new blood vessels, is critically dependent on the VEGFR2 signaling pathway. **GW806742X** is a potent inhibitor of VEGFR2, a receptor tyrosine kinase.[1][2] By blocking VEGFR2 activity, **GW806742X** can inhibit

downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

Data Presentation: In Vitro Activity of GW806742X

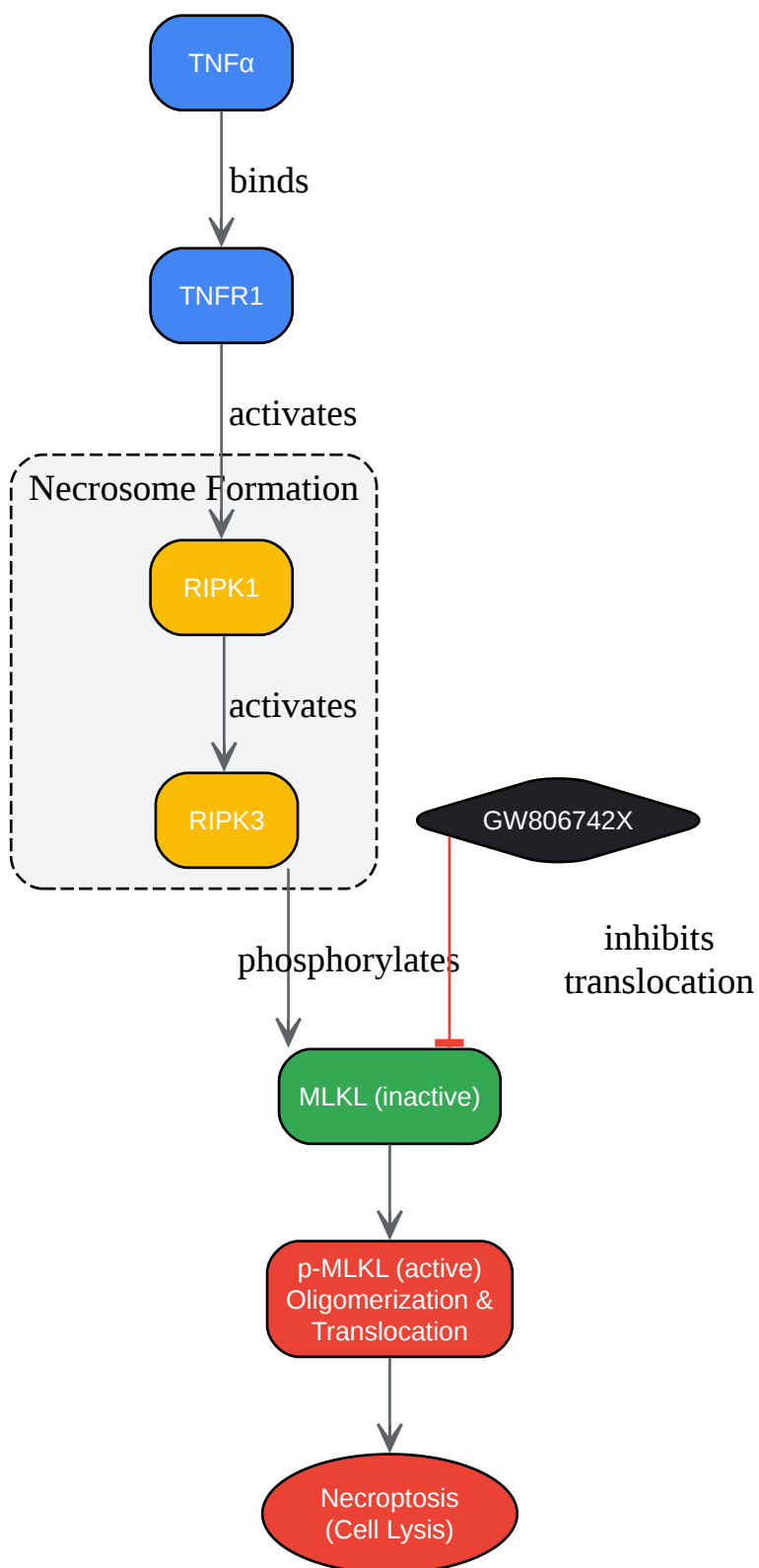
The following table summarizes the quantitative inhibitory activity of **GW806742X** against its primary targets in various in vitro models.

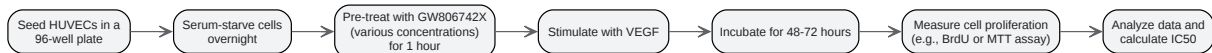
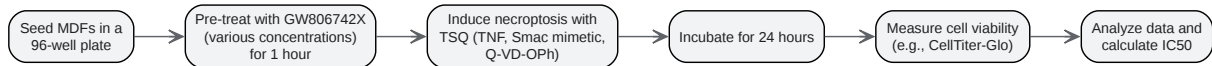
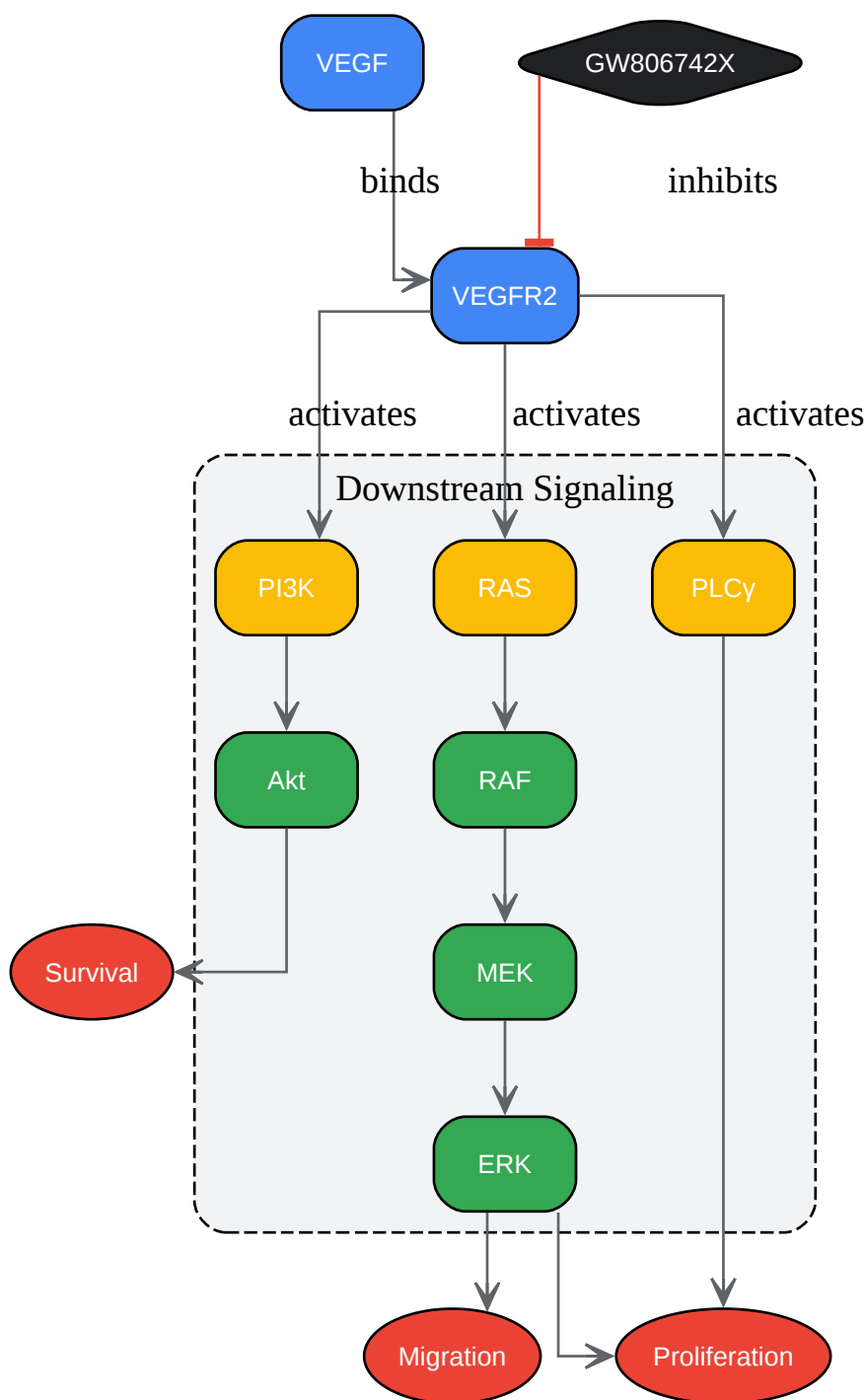
Target/Assay	Cell Line/System	Parameter	Value	Reference(s)
MLKL	Biochemical Assay	Kd	9.3 μ M	[1][2]
VEGFR2	Biochemical Assay	IC50	2 nM	[1][2]
Necroptosis Inhibition (TSQ-induced)	Mouse Dermal Fibroblasts (MDFs)	IC50	< 50 nM	[2]
VEGF-induced Proliferation	Human Umbilical Vein Endothelial Cells (HUVECs)	IC50	5 nM	[2]

TSQ = TNF (1 ng/mL), Smac mimetic (500 nM), Q-VD-OPh (10 μ M)

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by **GW806742X**.





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References

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